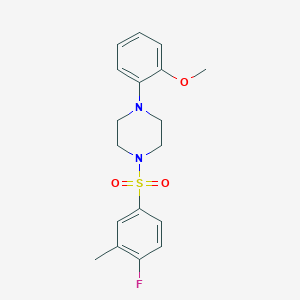![molecular formula C26H27NO5S B280904 Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBDNF3, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTBDNF3 belongs to the family of naphthofuran-3-carboxylates and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been found to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations associated with its use in lab experiments. For example, Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be difficult to synthesize, and its purity can be difficult to maintain. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylsulfonyl chloride with 2-tert-butyl-4-methylphenol, followed by the reaction of the resulting intermediate with 2-naphthoic acid. The final product is obtained through esterification of the carboxylic acid group with methanol.
Scientific Research Applications
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
properties
Molecular Formula |
C26H27NO5S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
methyl 2-tert-butyl-5-[(2,5-dimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-15-11-12-16(2)21(13-15)33(29,30)27-20-14-19-22(25(28)31-6)24(26(3,4)5)32-23(19)18-10-8-7-9-17(18)20/h7-14,27H,1-6H3 |
InChI Key |
KBGWCWKKANMBJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)
![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

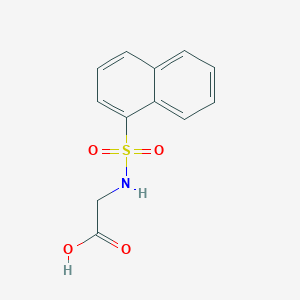
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
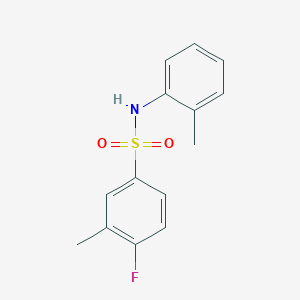
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
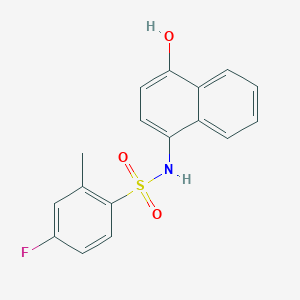
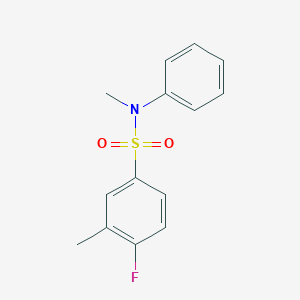
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
